molecular formula C11H16N2O2 B029975 Tert-butyl (2-aminophenyl)carbamate CAS No. 146651-75-4

Tert-butyl (2-aminophenyl)carbamate

Cat. No. B029975
M. Wt: 208.26 g/mol
InChI Key: KCZFBLNQOSFGSH-UHFFFAOYSA-N
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Description

Tert-butyl (2-aminophenyl)carbamate is an ester-type organic compound that can be used as an intermediate in organic synthesis . It is a derivative of carbamate, a class of organic compounds widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.


Synthesis Analysis

The synthesis of tert-butyl (2-aminophenyl)carbamate can be achieved through a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides using Cs2CO3 as a base in 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of tert-butyl (2-aminophenyl)carbamate can be represented by the formula C12H18N2O2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tert-butyl (2-aminophenyl)carbamate can undergo a palladium-catalyzed cross-coupling reaction with various aryl halides . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl (2-aminophenyl)carbamate is a solid substance . It has a molecular weight of 208.26 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis of Derivatives

“Tert-butyl (2-aminophenyl)carbamate” is used in the synthesis of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives . These derivatives are obtained by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .

Anti-Inflammatory Activity

The synthesized derivatives of “Tert-butyl (2-aminophenyl)carbamate” have been evaluated for in vivo anti-inflammatory activity . Some of these compounds exhibited promising anti-inflammatory activity, with the percentage of inhibition values ranging from 39.021% to 54.239% .

Docking Studies

In addition to experimental results, in silico docking studies have been used as a tool to verify and expand the experimental outcomes . This suggests the potential use of “Tert-butyl (2-aminophenyl)carbamate” and its derivatives in computational biology and drug design.

Palladium-Catalyzed Synthesis

“Tert-butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This indicates the potential use of “Tert-butyl (2-aminophenyl)carbamate” in the field of organic synthesis.

Synthesis of Pyrroles

“Tert-butyl carbamate” has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests its potential application in the synthesis of complex organic compounds.

Agrochemicals Development

“Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate” has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This indicates its potential in developing novel agrochemicals.

Safety And Hazards

Tert-butyl (2-aminophenyl)carbamate may cause severe skin burns and eye damage. It may also cause respiratory irritation . It should not be released into the environment .

Future Directions

Tert-butyl (2-aminophenyl)carbamate can be used as an intermediate in organic synthesis , indicating its potential for use in the development of new pharmaceuticals and agrochemicals. It is also used in the synthesis of N-Boc-protected anilines , suggesting its potential use in peptide synthesis.

properties

IUPAC Name

tert-butyl N-(2-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZFBLNQOSFGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350275
Record name Tert-butyl (2-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-aminophenyl)carbamate

CAS RN

146651-75-4
Record name Tert-butyl (2-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-1,2-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 108 g of o-phenylenediamine (1.0 mol) in 1000 mL of dioxane was added. 500 mL of 1N sodium hydroxide aq., and then 218 g of tert-butyldicarbonate (1.1 mol) in 500 mL of dioxane under ice-cooling. After stirring for 6 hours at room temperature, the mixture was left overnight. The mixture was concentrated to ½ volume by evaporation, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried and evaporated. The residue was purified by column chromatography (eluent: chloroform) to give a solid, which was then washed with diethyl ether to give 68.4 g of N-tertbutoxycarbonyl-o-phenylenediamine (Yield: 32.8%) as a white solid.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
tert-butyldicarbonate
Quantity
218 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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